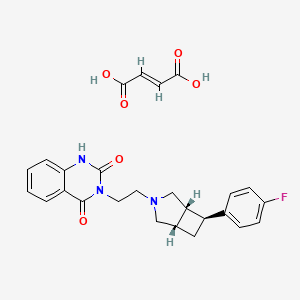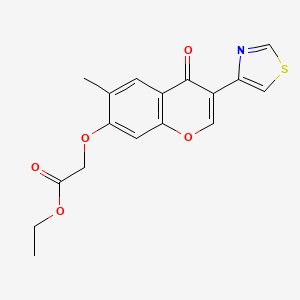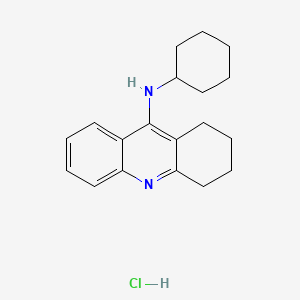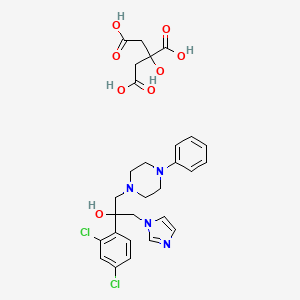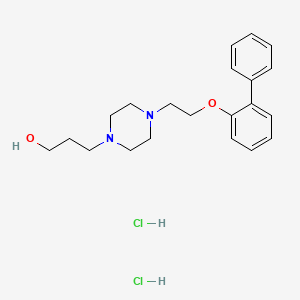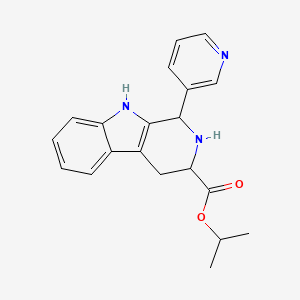
Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-pyridinecarboxaldehyde with an appropriate indole derivative under acidic conditions, followed by esterification with isopropyl alcohol. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products Formed
Aplicaciones Científicas De Investigación
Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole-3-carboxylate: Another indole derivative with similar structural features but different biological activities.
Ethyl 1-(3-pyridinyl)-9H-pyrido(3,4-b)indole-3-carboxylate: A closely related compound with variations in the ester group.
Uniqueness
Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate stands out due to its unique combination of the pyridine and indole moieties, which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
119377-10-5 |
|---|---|
Fórmula molecular |
C20H21N3O2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
propan-2-yl 1-pyridin-3-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C20H21N3O2/c1-12(2)25-20(24)17-10-15-14-7-3-4-8-16(14)22-19(15)18(23-17)13-6-5-9-21-11-13/h3-9,11-12,17-18,22-23H,10H2,1-2H3 |
Clave InChI |
IQHNSNZMJCCYGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1CC2=C(C(N1)C3=CN=CC=C3)NC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



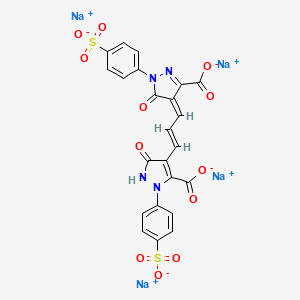
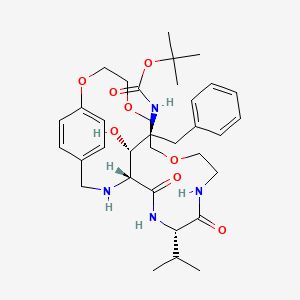
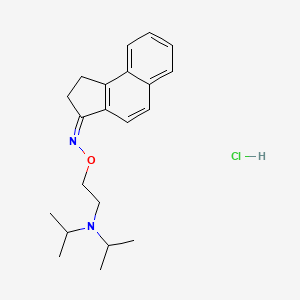
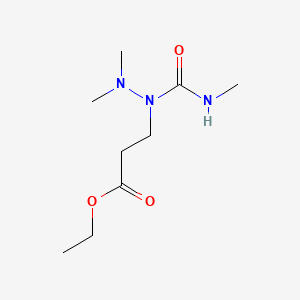
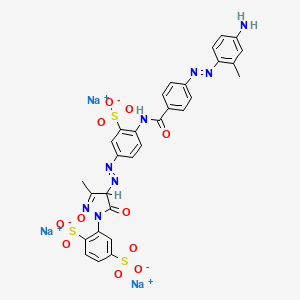
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
